molecular formula C8H10IN B3156766 2-Iodo-N,4-dimethylaniline CAS No. 835872-99-6

2-Iodo-N,4-dimethylaniline

Cat. No.: B3156766
CAS No.: 835872-99-6
M. Wt: 247.08 g/mol
InChI Key: LQFODDFFAVZUFW-UHFFFAOYSA-N
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Description

2-Iodo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by iodine and methyl groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Mechanism of Action

Target of Action

2-Iodo-N,4-dimethylaniline is an organic compound that is primarily used in the field of organic synthesis . The primary targets of this compound are other organic substrates to which it attaches the dimethylanilinyl group .

Mode of Action

The compound interacts with its targets through a process known as iodination . In this process, the compound attaches an iodine atom to the target substrate, thereby modifying its chemical structure . This interaction results in the formation of new compounds with different properties .

Biochemical Pathways

It is known that the compound is used in the synthesis of various iodinated compounds, such as aryl iodides, iodoarenes, and iodoanilines . These compounds can participate in various biochemical reactions, potentially affecting multiple pathways.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific compounds it helps synthesize. For instance, the compound is known to participate in the synthesis of various iodinated compounds . These compounds can have a wide range of effects at the molecular and cellular level, depending on their specific chemical structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C to maintain its stability . Furthermore, the compound’s reactivity and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-N,4-dimethylaniline can be synthesized through the iodination of N,4-dimethylaniline. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent under controlled conditions. The process can be represented by the following reaction: [ \text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2 + \text{I}_2 \rightarrow \text{IC}_6\text{H}_4\text{N(CH}_3\text{)}_2 + \text{HI} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-N,4-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The nitro derivatives can be reduced back to amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of amines.

Scientific Research Applications

2-Iodo-N,4-dimethylaniline has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Development: Investigated for its potential use in the development of new drugs.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Employed in the study of biological processes and the development of biochemical assays.

Comparison with Similar Compounds

    N,N-Dimethylaniline: A precursor to 2-Iodo-N,4-dimethylaniline, known for its use in dye synthesis.

    4-Iodo-N,N-dimethylaniline: A closely related compound with similar chemical properties.

    4-Bromo-N,N-dimethylaniline: Another halogenated derivative with comparable reactivity.

Properties

IUPAC Name

2-iodo-N,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFODDFFAVZUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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